(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol
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Overview
Description
(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This method yields the desired imidazo[4,5-b]pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The methyl group and other positions on the ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Uniqueness
(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structural feature imparts distinct chemical properties and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
(3-methyl-4,5,6,7-tetrahydroimidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H13N3O/c1-11-7(5-12)10-6-3-2-4-9-8(6)11/h9,12H,2-5H2,1H3 |
InChI Key |
YBXGZKHTHYYLLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1NCCC2)CO |
Origin of Product |
United States |
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